Introduction: The Significance of Hypoxanthine and its Sodiated Form
Introduction: The Significance of Hypoxanthine and its Sodiated Form
An In-Depth Technical Guide to the Chemical Properties and Structure of Hypoxanthine Disodium Salt
Hypoxanthine, a naturally occurring purine derivative, is a cornerstone molecule in cellular metabolism, primarily known for its role in the purine salvage pathway.[1][2] It serves as a key substrate for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which recycles purines for nucleotide synthesis.[3][4] While the parent molecule, hypoxanthine, is fundamental, its practical application in aqueous systems, such as cell culture media and drug formulation, is often hampered by low solubility.[5][6] This limitation has driven the development and use of its more soluble salt forms, among which hypoxanthine disodium salt is prominent.
This technical guide provides a comprehensive analysis of the chemical properties and structural characteristics of hypoxanthine disodium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its effective use in experimental and manufacturing settings. We will delve into its physicochemical properties, explore its structural nuances including tautomerism, and discuss its applications, particularly where enhanced solubility is a critical advantage.
Section 1: Chemical Identity and Core Properties
A frequent point of confusion arises from the various identifiers associated with hypoxanthine and its salts. It is crucial to distinguish the parent compound from its disodium derivative. Hypoxanthine itself is registered under CAS Number 68-94-0.[1][2][7] The disodium salt, however, is a distinct chemical entity.
The disodium salt is formed by the deprotonation of two acidic protons on the purine ring, resulting in a dianionic species balanced by two sodium cations. This ionic character is the primary reason for its significantly enhanced aqueous solubility compared to the neutral parent molecule.
Table 1: Physicochemical Properties of Hypoxanthine Disodium Salt
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | Hypoxanthine disodium salt; Disodium 6-oxo-6H-purine-3,7-diide | [8][9] |
| CAS Number | 199329-61-8 | [8][10][11] |
| Molecular Formula | C₅H₂N₄Na₂O | [8][9][11] |
| Molecular Weight | 180.08 g/mol | [8][9][10] |
| Appearance | White to light yellow crystalline powder | [12] |
| Melting Point | >300 °C | [3][6][13] |
| Solubility in Water | Soluble (approx. 30 mg/mL) | [3][13][14] |
| pH | 11.5 - 12.5 (1% aqueous solution) | [13][14] |
| Storage | Room temperature (15°C - 30°C), desiccate |[3][7][11] |
Section 2: Structural Analysis and Spectroscopic Profile
The chemical behavior of hypoxanthine disodium salt is intrinsically linked to its molecular structure, which is best understood by first examining the parent hypoxanthine molecule.
The Purine Core and Tautomerism
Hypoxanthine is built upon a purine scaffold, a bicyclic aromatic heterocycle. A critical feature of hypoxanthine is its ability to exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms.[2][15] Quantum-chemical analyses and spectroscopic data confirm that in both solid-state and aqueous solutions, the keto tautomers are the most stable and dominant species.[16][17][18] This equilibrium is fundamental to its biological interactions and chemical reactivity.
Caption: Keto-enol tautomerism of the parent hypoxanthine molecule.
Structure of the Disodium Salt
In the disodium salt, two protons are abstracted from the nitrogen atoms of the purine ring system. The resulting negative charges are delocalized across the heterocyclic structure, and two sodium ions (Na⁺) act as counter-ions. This ionic structure is responsible for its high polarity and, consequently, its excellent water solubility.
Caption: Structural transformation from hypoxanthine to its disodium salt.
Spectroscopic Characteristics
-
UV-Visible Spectroscopy: In acidic solution (0.1 N HCl), hypoxanthine disodium salt exhibits a maximum absorbance (λmax) in the range of 246-249 nm.[13][14] The precise absorption is sensitive to pH and the tautomeric form present in the solution.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for studying the tautomerism of purine bases. The spectra of hypoxanthine show characteristic bands corresponding to N-H and C=O stretching vibrations, which can differentiate between the keto and enol forms.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data have been extensively used to characterize hypoxanthine.[18][20] For the disodium salt, deprotonation would lead to significant shifts in the signals of the protons and carbons near the anionic centers, reflecting the change in the electronic environment of the purine ring.
Section 3: Applications in Research and Development
The primary advantage of hypoxanthine disodium salt is its enhanced solubility, making it an ideal substitute for hypoxanthine in aqueous media.
Cell Culture and Hybridoma Technology
Hypoxanthine is an essential component of selective cell culture media, most notably HAT medium (Hypoxanthine-Aminopterin-Thymidine). This medium is widely used in hybridoma technology for the production of monoclonal antibodies. Aminopterin blocks the de novo nucleotide synthesis pathway, forcing cells to rely on the salvage pathway, for which hypoxanthine is a necessary substrate.[3][13][14] The high water solubility of the disodium salt ensures it can be easily dissolved to create sterile, concentrated stock solutions for media preparation.
Workflow: Preparation of a Hypoxanthine Stock Solution for Cell Culture
This protocol describes the preparation of a 100X (10 mM) hypoxanthine stock solution using the disodium salt, leveraging its superior solubility.
Caption: Protocol for preparing a 10 mM hypoxanthine stock solution.
Drug Development and Medicinal Chemistry
The purine scaffold of hypoxanthine is a privileged structure in medicinal chemistry. Modifications to its core have led to the development of numerous therapeutic agents.[21] Hypoxanthine derivatives have shown diverse biological activities, including antiviral, antimicrobial, and antimalarial effects.[21] The formation of salts, like the disodium salt, is a key strategy to improve the physicochemical properties of drug candidates, enhancing their solubility and potential bioavailability.[5][22][23][24] The disodium salt can serve as a highly soluble starting material for the synthesis of novel derivatives.[25]
Conclusion
Hypoxanthine disodium salt is a chemically and functionally important derivative of the vital metabolic purine, hypoxanthine. Its primary distinguishing feature—high aqueous solubility—directly addresses a key limitation of its parent compound. A thorough understanding of its chemical identity, structural properties, and the nuances of its parent molecule's tautomerism is essential for its effective application. For researchers and developers in cell biology, hybridoma technology, and medicinal chemistry, hypoxanthine disodium salt offers a reliable and convenient means to incorporate this critical purine into aqueous systems, facilitating reproducible experimental outcomes and paving the way for new therapeutic discoveries.
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